5,6-Dibromopyridine-2,3-diamine
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Overview
Description
5,6-Dibromopyridine-2,3-diamine is a brominated derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 5 and 6 positions and two amino groups at the 2 and 3 positions on the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromopyridine-2,3-diamine typically involves the bromination of pyridine derivatives followed by amination. One common method is the bromination of 2,3-diaminopyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at the desired positions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure regioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromopyridine-2,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or stannous chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with amines can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5,6-Dibromopyridine-2,3-diamine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Material Science: It is used in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 5,6-Dibromopyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and amino groups enable the compound to form strong interactions with these targets, leading to inhibition or activation of biological pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
2,3-Diamino-5-bromopyridine: Similar in structure but with bromine at the 5 position and amino groups at the 2 and 3 positions.
2,5-Dibromopyridine: Lacks amino groups, making it less reactive in certain substitution reactions.
3,4-Diaminopyridine: Contains amino groups at different positions, leading to different reactivity and applications.
Uniqueness
5,6-Dibromopyridine-2,3-diamine is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and interaction profiles. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring precise molecular interactions .
Biological Activity
5,6-Dibromopyridine-2,3-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological activities, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves bromination and amination reactions. The compound can be synthesized from 2,3-diaminopyridine through bromination at the 5 and 6 positions. Various methods have been reported for the synthesis of pyridine derivatives, including nucleophilic substitution reactions and cross-coupling techniques.
Biological Activities
1. Antimicrobial Activity
this compound has shown promising antimicrobial properties. Studies indicate that compounds with brominated pyridine rings exhibit enhanced antibacterial activity against a range of pathogens. For instance, derivatives of dibromopyridines have been reported to have minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against Staphylococcus aureus and Escherichia coli .
2. Antiviral Activity
Pyridine derivatives are also being explored for their antiviral properties. Research highlights that certain pyridine compounds can inhibit viral replication and have potential as antiviral agents against viruses such as influenza and coronaviruses . The incorporation of amino groups in the structure has been noted to enhance antiviral efficacy.
3. Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. For example, studies demonstrate that it induces cell cycle arrest in the G2/M phase in several cancer cell lines . The IC50 values for cytotoxicity range from 1.45 to 4.25 μM depending on the specific cell line tested .
Case Studies
Case Study 1: Antibacterial Activity
A study conducted by Jiang et al. evaluated the antibacterial activity of various pyridine derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 0.5 μg/mL against S. pneumoniae, showcasing its potential as a broad-spectrum antibacterial agent .
Case Study 2: Anticancer Properties
In another study focused on anticancer properties, researchers found that this compound exhibited potent activity against human neuroblastoma cells (SH-SY5Y). The compound improved cell viability impaired by oxidative stress and showed promise as a neuroprotective agent .
Data Summary
Activity Type | Target Organism/Cell Line | IC50/MIC Values | Notes |
---|---|---|---|
Antibacterial | S. aureus, E. coli | MIC = 0.5 μg/mL | Effective against multiple bacterial strains |
Antiviral | Influenza virus | Not specified | Potential antiviral activity noted |
Cytotoxicity | SH-SY5Y (neuroblastoma) | IC50 = 1.45–4.25 μM | Selective cytotoxicity towards cancer cells |
Properties
Molecular Formula |
C5H5Br2N3 |
---|---|
Molecular Weight |
266.92 g/mol |
IUPAC Name |
5,6-dibromopyridine-2,3-diamine |
InChI |
InChI=1S/C5H5Br2N3/c6-2-1-3(8)5(9)10-4(2)7/h1H,8H2,(H2,9,10) |
InChI Key |
HGRWJSBKVUZHKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Br)N)N |
Origin of Product |
United States |
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